Array ( [bid] => 12193063 ) Buy 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate

8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate

Catalog No.
S12656466
CAS No.
M.F
C21H14O6
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chrome...

Product Name

8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate

IUPAC Name

[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] acetate

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C21H14O6/c1-11-17(25-12(2)22)8-7-14-15(10-19(23)27-20(11)14)16-9-13-5-3-4-6-18(13)26-21(16)24/h3-10H,1-2H3

InChI Key

ISHZXKLGNJCWHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OC(=O)C

8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate is a complex organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a chromen-2-one core structure, characterized by two fused aromatic rings and multiple functional groups, including an acetate moiety. The molecular formula is C22H16O7C_{22}H_{16}O_7, indicating a relatively high degree of substitution with oxygen-containing groups, which contributes to its chemical reactivity and biological properties.

Due to its functional groups:

  • Oxidation: The carbonyl groups in the structure can be oxidized to form carboxylic acids or other ketones.
  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols, utilizing reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and ether functional groups, allowing for the introduction of various substituents under acidic or basic conditions.

Common reagents for these reactions include potassium permanganate for oxidation and amines or thiols for substitution reactions.

8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate exhibits significant biological activities, which may include:

  • Antimicrobial Activity: Similar compounds have shown the ability to inhibit bacterial growth by targeting specific enzymes such as DNA gyrase.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Antioxidant Properties: Coumarin derivatives are known to exhibit antioxidant activity, which can help in mitigating oxidative stress in biological systems .

The synthesis of 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate typically involves multiple synthetic steps:

  • Starting Materials: The synthesis often begins with 7-hydroxycoumarin derivatives.
  • Acylation Reaction: An acylation reaction is performed using acetic anhydride or acetyl chloride to introduce the acetate group.
  • Functionalization: Subsequent reactions may involve alkylation or other modifications to introduce the methyl and oxo substituents.

Optimized industrial methods may utilize continuous flow reactors and automated synthesis techniques to enhance yield and purity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or inflammatory disorders.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural fungicides or bactericides.
  • Cosmetics: The antioxidant properties make it a candidate for incorporation into skincare products aimed at protecting against oxidative damage .

Interaction studies have indicated that 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate can interact with various biological targets. These interactions may include:

  • Enzyme Inhibition: Studies have shown that certain coumarin derivatives inhibit enzymes involved in bacterial DNA replication.
  • Receptor Modulation: The compound may influence receptors involved in inflammatory responses, suggesting potential therapeutic uses in managing chronic inflammatory conditions.

Further research is needed to fully elucidate the mechanisms behind these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate. These include:

Compound NameStructural FeaturesBiological Activity
4-MethylcoumarinMethyl group on the coumarin ringAnticoagulant, antimicrobial
7-HydroxycoumarinHydroxy group at position 7Antioxidant, anti-inflammatory
6-MethoxycoumarinMethoxy group at position 6Antimicrobial, anticancer
4-(Bromomethyl)-2H-chromen-7-yloctanoateBromine substitutionAntimicrobial

Uniqueness

The uniqueness of 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yyl)-2H-chromen-7-ylyl acetate lies in its specific substitution pattern and the presence of both methyl and oxo groups. This distinct arrangement imparts unique chemical reactivity and biological properties not found in simpler coumarin derivatives. Its combination of functionalities makes it a versatile compound suitable for further exploration in medicinal chemistry .

The compound belongs to the biscoumarin subclass, characterized by two fused chromen-2-one (coumarin) units. Structural analysis reveals:

  • A central 4-substituted chromen-2-one core ($$ \text{C}{15}\text{H}{10}\text{O}_{4} $$) linked to an 8-methoxy-2-oxochromen-3-yl group
  • Acetyloxy substitution at the C7 position of the primary chromenone ring
  • Methyl substitution at C8 of the secondary chromenone moiety

This architecture places it within the angular pyranocoumarin category due to the non-linear fusion of the two heterocyclic systems. Comparative analysis with simple coumarins shows enhanced planarity (dihedral angle <5° between rings) and extended π-conjugation, as evidenced by UV-Vis spectra showing bathochromic shifts >50 nm compared to monomeric coumarins.

Historical Context of Bischromenyl Acetate Synthesis

The compound’s synthesis builds upon three key developments in coumarin chemistry:

  • Chromenone Acetylation Techniques (1990s):
    Early methods employed acetic anhydride/pyridine systems for O-acetylation, achieving <60% yields for C7-substituted coumarins. Modern protocols use DMAP-catalyzed acetylation, improving yields to 85-92%.

  • Cross-Coupling Strategies (2005-2015):
    The 3,4-bis(bromomethyl)phenyl acetate intermediate (CAS 1618083-45-6) enabled Suzuki-Miyaura couplings for constructing the bis-chromenyl framework. Key reaction parameters include:

    ParameterValue
    CatalystPd(PPh$$3$$)$$4$$
    BaseK$$2$$CO$$3$$
    SolventToluene/EtOH (3:1)
    Temperature85°C
    Reaction Time24 h

    This method achieved 78% isolated yield in gram-scale syntheses.

  • Regioselective Methylation (Post-2010):Directed ortho-metalation (DoM) strategies using TMPMgCl·LiCl enabled precise C8-methylation without competing O-methylation.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

362.07903816 g/mol

Monoisotopic Mass

362.07903816 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types